molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B2680126
CAS No.: 2287344-38-9
M. Wt: 211.09
InChI Key: UFIACGLPMXSMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a bicyclic heterocyclic compound comprising a fused triazole and pyridine ring system. The dihydrochloride salt form enhances its solubility in aqueous media compared to the free base, making it advantageous for pharmaceutical formulations.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIACGLPMXSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN=CN2C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents to form the triazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Core Reactivity: Triazole-Pyridine System

The fused bicyclic system enables diverse reactivity, including cycloadditions and electrophilic substitutions. Key observations:

  • Electrophilic Aromatic Substitution : The triazole ring undergoes selective halogenation (Cl, Br) at position 3 under mild conditions (e.g., NBS in CCl4_4, 0–25°C) due to electron-deficient character .

  • Nucleophilic Attack : The pyridine nitrogen participates in SNAr reactions with amines or alkoxides, enabling functionalization at position 1 .

Amine Group Transformations

The primary amine at position 8 exhibits versatile reactivity:

Reaction TypeConditionsProductsYield (%)Source
Acylation AcCl, DCM, 0°C → RTN-Acetyl derivative78–85
Alkylation R-X, K2_2CO3_3, DMF, 80°CN-Alkylated analogs65–92
Schiff Base Formation Aldehydes, EtOH, ΔImine derivatives70–88

Mechanistic Insight : Protonation of the amine in the dihydrochloride form reduces nucleophilicity, requiring deprotonation (e.g., with TEA) for efficient acylation/alkylation .

Salt-Specific Behavior

The dihydrochloride form influences reactivity through:

  • Acid-Base Neutralization : Reacts with bases (e.g., NaOH) to regenerate the free amine, critical for subsequent reactions .

  • Solubility Modulation : Enhances aqueous solubility (up to 15 mg/mL in H2_2O) versus freebase (<1 mg/mL), enabling water-mediated reactions .

Catalytic Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeCatalyst SystemSubstratesApplications
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, dioxaneAryl boronic acidsBiaryl derivatives for kinase inhibition
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3Aryl halidesN-Aryl compounds with enhanced DNA-PK affinity

Example : Reaction with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)-substituted analogs (IC50_{50} = 0.98 µM vs. c-Met kinase) .

Heterocycle Functionalization

The triazole ring participates in cycloadditions:

  • 1,3-Dipolar Cycloaddition : With acetylenedicarboxylates, forms pyrazolo[1,5-a]triazole systems under microwave irradiation (120°C, 20 min).

  • Ring Expansion : Treatment with HNO2_2 at -5°C generates tetrazolo[1,5-a]pyridines, though yields are moderate (45–55%).

Stability Under Reaction Conditions

Critical stability data for process optimization:

ConditionStabilityDegradation Products
pH < 2Unstable (<1 hr)Pyridine ring-opening products
pH 5–7Stable (>24 hr)
T > 120°CDecompositionNH3_3, HCl gas

Scientific Research Applications

Therapeutic Applications

1.1 Neurokinin-3 Receptor Antagonism

One of the prominent applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is its role as a selective antagonist to the neurokinin-3 receptor (NK-3). This receptor is implicated in several central nervous system disorders. Research indicates that antagonists of NK-3 can be beneficial in treating conditions such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia
  • Bipolar Disorder
  • Cognitive Disorders
  • Parkinson's Disease
  • Alzheimer's Disease

These therapeutic potentials stem from the compound's ability to modulate neurokinin signaling pathways effectively .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. The compound has shown promise in inhibiting specific cancer cell lines through various mechanisms. For instance:

  • Inhibition of Tumor Growth: Certain derivatives have been synthesized that exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Case Studies and Findings

3.1 Case Study: Neurokinin Receptor Antagonists

A study focusing on the synthesis of N-acyl derivatives of tetrahydro-triazoles demonstrated their effectiveness as NK-3 antagonists. These compounds were evaluated for their pharmacological profiles and showed significant efficacy in preclinical models for treating anxiety and depression .

3.2 Case Study: Anticancer Activity Evaluation

In another study assessing the anticancer potential of related compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines. Compounds derived from tetrahydro-triazoles exhibited promising results with IC50 values indicating effective inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of enzymes or receptors. The triazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Positional Isomer: 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-6-amine Hemihydrochloride

  • Structure : The amine group is at the 6-position instead of the 8-position.
  • Salt Form : Hemihydrochloride (0.5 HCl per molecule) vs. dihydrochloride (2 HCl per molecule).
  • Implications : The hemihydrochloride form likely exhibits reduced solubility and crystallinity compared to the dihydrochloride salt. Positional isomerism may alter binding affinity to biological targets, as the 6-amine could sterically hinder interactions with receptor pockets .

Substituent Variation: 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

  • Structure : A bulky tert-butyl group at the 3-position and a carboxylic acid at the 7-position.
  • However, the carboxylic acid introduces polarity, which may limit membrane permeability. This compound’s discontinued status () suggests challenges in synthesis or stability .

Aromatic Substituent: [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine

  • Structure : A 3-fluorophenyl group at the 3-position and a methanamine side chain.
  • Implications: The fluorophenyl group enables π-π stacking interactions with aromatic residues in enzyme active sites, while the methanamine side chain may mimic endogenous neurotransmitters. This derivative could exhibit enhanced selectivity for serotonin or dopamine receptors .

Ring Fusion Variation: [1,2,4]Triazolo[1,5-a]pyridin-8-amine

  • Structure : The triazole ring is fused at the 1,5-a positions of the pyridine, altering electron distribution.
  • This could impact protonation states under physiological conditions and receptor binding kinetics .

Comparative Data Table

Property/Compound Target Compound (8-amine dihydrochloride) 6-amine Hemihydrochloride 3-tert-Butyl-7-carboxylic Acid 3-Fluorophenyl Methanamine
Amine Position 8 6 N/A 6 (methanamine side chain)
Salt Form Dihydrochloride Hemihydrochloride Free acid Free base
Key Substituents None (parent structure) None tert-Butyl, carboxylic acid 3-fluorophenyl
Lipophilicity (Predicted) Moderate (polar salt) Moderate High (tert-butyl) Moderate (fluorophenyl)
Therapeutic Potential CNS targets Unclear (discontinued) Enzyme inhibition Neurotransmitter mimicry

Research Findings and Implications

  • Salt Forms: The dihydrochloride salt of the 8-amine derivative offers superior aqueous solubility, critical for intravenous formulations. In contrast, the hemihydrochloride form (6-amine) may require co-solvents for dissolution .
  • Substituent Effects : Bulky groups (e.g., tert-butyl) enhance lipophilicity but may reduce synthetic yield. Fluorinated aromatics improve target engagement but increase metabolic stability concerns .
  • Ring Fusion : The 4,3-a fusion in the target compound likely provides optimal geometry for binding to GABA-A receptors, whereas 1,5-a derivatives may favor kinase inhibition .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyridine ring system. Its chemical formula is C6H8Cl2N4C_6H_8Cl_2N_4 with a molecular weight of approximately 195.06 g/mol. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound.

1. Enzyme Inhibition

Research indicates that compounds similar to 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibit significant enzyme inhibitory activities. For instance, derivatives have shown inhibitory effects on various kinases involved in cellular signaling pathways. These include:

  • Cyclin-dependent kinases (CDKs) : Known to regulate cell cycle progression.
  • DNA-PK : Plays a crucial role in DNA repair mechanisms.

Inhibition of these enzymes can lead to altered cellular proliferation and apoptosis in cancer cells.

2. Antimicrobial Activity

Studies have suggested that this compound demonstrates antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of triazolo-pyridine derivatives. The results indicated that certain modifications to the tetrahydro-triazole structure enhanced selectivity and potency against specific cancer cell lines (e.g., HeLa and HCT116). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics .

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the triazole ring : Altering these can enhance potency and selectivity.
  • Hydrophobic interactions : Modifications that increase lipophilicity may improve membrane permeability and bioavailability.

Q & A

Basic: What synthetic routes are recommended for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride?

The compound is typically synthesized via a multi-step process involving cyclization and salt formation. A common approach includes:

  • Step 1 : Condensation of a substituted pyridine precursor with a triazole derivative under acidic or catalytic conditions (e.g., HCl in ethanol or DCM) .
  • Step 2 : Purification via chromatography (e.g., silica gel with MeOH/DCM gradients) or recrystallization to isolate intermediates.
  • Step 3 : Dihydrochloride salt formation using HCl gas or concentrated HCl in solvents like ethanol.
    Key validation steps include monitoring reaction progress via TLC and confirming purity through melting point analysis and HPLC .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming hydrogen and carbon environments. For example, the amine proton typically appears as a broad singlet near δ 3.5–4.5 ppm, while aromatic protons in the triazole ring resonate at δ 7.0–8.0 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated [M+H]+: 228.60; observed: 228.61) .
  • IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N stretches at 1600–1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Ensure consistent solvent use (e.g., DMSO-d6 vs. CDCl3) for reproducibility.
  • Tautomerism : Triazole rings may exhibit tautomeric shifts; variable temperature NMR can stabilize signals .
  • Salt forms : Dihydrochloride formation alters protonation states, shifting NH and aromatic peaks. Compare free base and salt spectra .
    Example: A 2020 study resolved conflicting HRMS data by re-analyzing samples under high-resolution conditions and cross-validating with X-ray crystallography .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Catalyst selection : Use coupling agents like HATU or EDCI for efficient triazole ring formation (reported yield improvement from 55% to >75%) .
  • Temperature control : Maintain reaction temperatures below 0°C during HCl salt formation to prevent decomposition .
  • Workflow design : Implement one-pot reactions to reduce intermediate isolation steps, as demonstrated in a 2016 patent for related triazolo-pyrazine derivatives .

Basic: What pharmacological applications are associated with this compound?

It serves as a key intermediate in:

  • P2X7 receptor antagonists : Preclinical studies highlight its role in modulating inflammatory responses .
  • Dipeptidyl peptidase-4 (DPP-4) inhibitors : Derivatives like Sitagliptin use similar triazolo-pyrazine cores for diabetes treatment .

Advanced: How do structural modifications impact bioactivity?

  • Substituent effects : Introducing trifluoromethyl groups (e.g., at position 3) enhances metabolic stability but may reduce solubility.
  • Ring saturation : Fully saturated 5,6,7,8-tetrahydro derivatives improve binding affinity to target enzymes compared to unsaturated analogs .
    Case study: A 2022 patent demonstrated that methyl substitution at position 8 increased DPP-4 inhibition by 40% compared to unmodified analogs .

Basic: What analytical challenges arise in purity assessment?

  • Impurity profiling : Monitor for by-products like deaminated derivatives or unreacted intermediates using HPLC with UV detection (λ = 254 nm) .
  • Residual solvents : Headspace GC-MS is recommended for detecting traces of DCM or ethanol from synthesis .

Advanced: How can computational methods aid in studying this compound?

  • DFT calculations : Predict NMR chemical shifts and optimize reaction pathways for triazole ring closure .
  • Molecular docking : Simulate interactions with biological targets (e.g., DPP-4 binding pockets) to guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.